Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)-2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)-2-chlorobenzoate is an organic compound with the molecular formula C16H20ClNO4. This compound is characterized by its complex structure, which includes a benzoate ester, a cyclopropyl group, and a chloro substituent. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)-2-chlorobenzoate typically involves multiple steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 2-chlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, which involves the reaction of an alkene with a carbene precursor.
Attachment of the Carbamate Group: The final step involves the reaction of the intermediate with 2-methylpropan-2-yl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)-2-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products
Substitution: Products include substituted benzoates and cyclopropyl derivatives.
Hydrolysis: Products include 2-chlorobenzoic acid and 2-methylpropan-2-amine.
Oxidation and Reduction: Products include ketones and alcohols derived from the original ester and carbamate groups.
Scientific Research Applications
Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)-2-chlorobenzoate is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)-2-chlorobenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-4-[1-(tert-butoxycarbonylamino)cyclopropyl]benzoate
- Methyl 2-chloro-4-[1-(isopropoxycarbonylamino)cyclopropyl]benzoate
- Methyl 2-chloro-4-[1-(ethoxycarbonylamino)cyclopropyl]benzoate
Uniqueness
Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)-2-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group and the carbamate moiety makes it particularly interesting for studies involving enzyme inhibition and receptor interactions.
Properties
IUPAC Name |
methyl 2-chloro-4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO4/c1-15(2,3)22-14(20)18-16(7-8-16)10-5-6-11(12(17)9-10)13(19)21-4/h5-6,9H,7-8H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQULCSAOIHKHKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC(=C(C=C2)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.